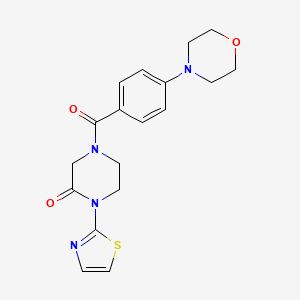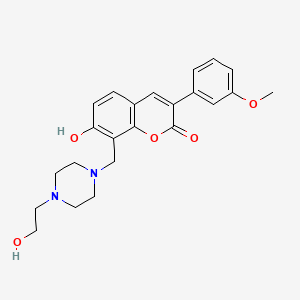![molecular formula C20H17N3OS B2737748 11-methyl-3-(quinolin-8-yloxy)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene CAS No. 670270-26-5](/img/structure/B2737748.png)
11-methyl-3-(quinolin-8-yloxy)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-4-quinolin-8-yloxy-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine is a complex heterocyclic compound that incorporates quinoline, benzothiophene, and pyrimidine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-4-quinolin-8-yloxy-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine typically involves multi-step reactions starting from commercially available precursors. One common route involves the initial formation of the quinoline moiety, followed by the introduction of the benzothiophene and pyrimidine rings through cyclization reactions. Key steps include:
Formation of Quinoline Moiety: Starting from 8-hydroxyquinoline, the quinoline moiety is synthesized by reacting with ethyl chloroacetate in the presence of potassium carbonate.
Cyclization Reactions: The intermediate compounds are then subjected to cyclization reactions with various reagents such as ethyl cyanoacetate and ethyl acetoacetate to form the final heterocyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
7-Methyl-4-quinolin-8-yloxy-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline and pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydro derivatives.
Applications De Recherche Scientifique
7-Methyl-4-quinolin-8-yloxy-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Materials Science: The compound’s heterocyclic structure may impart unique electronic properties, making it useful in the development of advanced materials such as organic semiconductors.
Mécanisme D'action
The mechanism of action of 7-Methyl-4-quinolin-8-yloxy-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to interact with DNA and proteins, potentially inhibiting enzyme activity or altering receptor function. The benzothiophene and pyrimidine rings may further enhance these interactions through additional binding sites and electronic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline Derivatives: Compounds such as 8-hydroxyquinoline and its derivatives share the quinoline moiety and exhibit similar biological activities.
Benzothiophene Derivatives: Compounds like benzothiophene-2-carboxylic acid have structural similarities and are used in similar applications.
Pyrimidine Derivatives: Compounds such as 5-fluorouracil, a well-known anticancer agent, share the pyrimidine ring and have comparable mechanisms of action.
Uniqueness
The uniqueness of 7-Methyl-4-quinolin-8-yloxy-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine lies in its multi-heterocyclic structure, which combines the properties of quinoline, benzothiophene, and pyrimidine. This combination enhances its potential for diverse applications, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
7-methyl-4-quinolin-8-yloxy-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c1-12-7-8-14-16(10-12)25-20-17(14)19(22-11-23-20)24-15-6-2-4-13-5-3-9-21-18(13)15/h2-6,9,11-12H,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDKBQLBVWLPOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=NC=NC(=C23)OC4=CC=CC5=C4N=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-Oxo-2-(2-phenylpropylamino)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2737670.png)


![3-allyl-5-(3,4-dimethylphenyl)-2-((2-morpholino-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2737675.png)
![ethyl 2-(2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)acetate](/img/structure/B2737677.png)
![4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B2737678.png)
![2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-imidazol-1-yl}-5-(pyrrolidin-1-ylsulfonyl)pyridine](/img/structure/B2737679.png)
![N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2737680.png)
![N-((3-(benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-4-benzoylbenzamide](/img/structure/B2737682.png)
![2-[1-(4-Azidobutanoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B2737683.png)


![N'-(5-chloropyridin-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]ethanediamide](/img/structure/B2737688.png)
